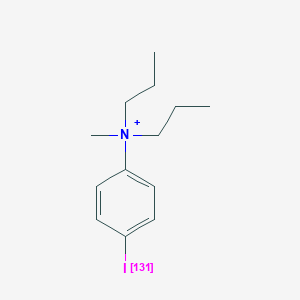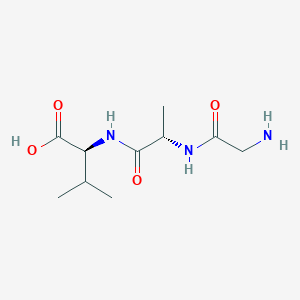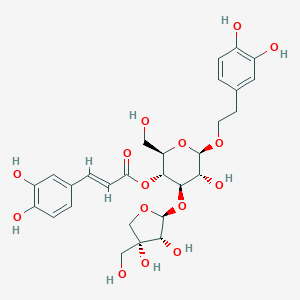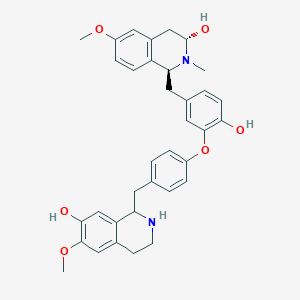![molecular formula C6H6N3NaO3S B053369 (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt CAS No. 112097-97-9](/img/structure/B53369.png)
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt, also known as ATMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas is in the field of cancer research, where (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to inhibit the growth of cancer cells in vitro. Additionally, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Mecanismo De Acción
The exact mechanism of action of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.
Efectos Bioquímicos Y Fisiológicos
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research involving (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt. One area of interest is in the development of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt and its potential applications in different experimental settings. Finally, there is potential for the development of new synthetic methods for (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt that could improve its efficiency and reduce its cost of production.
Métodos De Síntesis
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with various reagents. One commonly used method involves the reaction of 2-aminothiazole with methoxyiminoacetic acid in the presence of sodium hydroxide, followed by the addition of sodium nitrite. The resulting compound is then treated with sodium bisulfite to yield (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt as a sodium salt.
Propiedades
Número CAS |
112097-97-9 |
|---|---|
Nombre del producto |
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt |
Fórmula molecular |
C6H6N3NaO3S |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
sodium;(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H7N3O3S.Na/c1-12-9-4(5(10)11)3-2-13-6(7)8-3;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1/b9-4+; |
Clave InChI |
DDBJALALMACFEO-JOKMOOFLSA-M |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)[O-].[Na+] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
Sinónimos |
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
